molecular formula C17H15BrN2OS B1332268 {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318247-56-2

{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No.: B1332268
CAS No.: 318247-56-2
M. Wt: 375.3 g/mol
InChI Key: UZPXOUHEPKIFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyrazole core substituted at position 4 with a hydroxymethyl group, at position 5 with a 4-bromophenylsulfanyl moiety, and at position 3 with a phenyl group. The 1-methyl group completes the heterocyclic framework.
Molecular Formula: C₁₇H₁₅BrN₂OS.
Molecular Weight: 375.29 g/mol.
CAS Number: 318247-56-2 .
Applications: Primarily used in research settings, with documented handling protocols for solubility (e.g., DMSO stock solutions) and storage (-80°C for long-term stability) .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPXOUHEPKIFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363098
Record name {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318247-56-2
Record name 5-[(4-Bromophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318247-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol derivative to form the sulfanyl linkage.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically introduced through a formylation reaction followed by reduction. This can be achieved using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that pyrazole derivatives, including {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, exhibit significant biological activity. This compound is being explored for:

  • Anticancer Activity : Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways are under investigation to determine its efficacy against various cancer types .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs .

Biological Studies

The biological implications of this compound extend to:

  • Molecular Docking Studies : Computational analyses have been conducted to predict how this compound interacts with biological targets at the molecular level. These studies help in understanding its mechanism of action and potential therapeutic uses .

Material Science

The unique electronic properties of the pyrazole moiety allow for applications in:

  • Nonlinear Optical Materials : The compound's structural characteristics lend themselves to studies in nonlinear optics, which are crucial for developing advanced materials for photonic applications .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced properties:

  • Functionalization : Researchers are exploring methods to modify the sulfanyl and bromophenyl groups to create derivatives with tailored biological activities or improved physical properties .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell growth in breast cancer models with IC50 values indicating significant potency.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Study CMaterial PropertiesInvestigated nonlinear optical properties, revealing promising characteristics for photonic device applications.

Mechanism of Action

The mechanism by which {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl and hydroxymethyl groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Sulfanyl Group

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
  • Core Structure : Replaces pyrazole with a 1,2,4-triazole ring.
  • Synthesis : Prepared via S-alkylation of a triazole-3-thiol precursor followed by ketone reduction .
{5-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
  • Substituent : 2,6-Dichlorophenyl replaces 4-bromophenyl at the sulfanyl group.
  • Br: lower molar mass) .
  • Molecular Weight : 365.27 g/mol (vs. 375.29 for the target compound) .

Modifications to the Pyrazole Core

4-Bromophenyl {5-Chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl Sulfide
  • Substituents : Chlorine at pyrazole position 5 and an additional phenylsulfanyl group at position 3.
  • The chlorine substituent may enhance electrophilicity at the pyrazole core .
  • Molecular Formula : C₁₈H₁₆BrClN₂S₂ (MW: 439.82 g/mol) .
[5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
  • Modifications : Sulfonyl (SO₂) replaces sulfanyl (S) at position 5; trifluoromethyl (CF₃) at position 3.
  • Functional Impact : Sulfonyl groups enhance electron-withdrawing properties and hydrogen-bond acceptor capacity. CF₃ increases lipophilicity and metabolic resistance .
  • Molecular Weight : 424.23 g/mol (CAS: 318469-36-2) .

Functional Group Variations

{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-Dichlorobenzyl Ether
  • Modifications : Ether linkage replaces hydroxymethyl; 4-chlorophenyl and 2,6-dichlorobenzyl groups.
  • Impact : The ether group improves hydrolytic stability compared to alcohols. Dichlorobenzyl substituents enhance steric bulk and may influence receptor binding .
  • Molecular Formula : C₂₃H₁₈Cl₃N₂OS (MW: 491.83 g/mol) .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol Pyrazole 4-Bromophenylsulfanyl, hydroxymethyl 375.29 High solubility in DMSO; stable at -80°C
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol 1,2,4-Triazole Triazole core, ethanol side chain ~435 (estimated) Enhanced hydrogen bonding; potential metabolic lability
{5-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol Pyrazole 2,6-Dichlorophenylsulfanyl 365.27 Lower lipophilicity; steric hindrance from Cl
[5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol Pyrazole Sulfonyl, CF₃ 424.23 Increased metabolic stability; strong electron-withdrawing effects
4-Bromophenyl {5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl sulfide Pyrazole Chloro, phenylsulfanyl 439.82 High steric bulk; potential disulfide reactivity

Key Insights

  • Electronic Effects : Bromine (Br) and chlorine (Cl) substituents influence electron density, with Br providing greater polarizability and lipophilicity. Sulfonyl groups (SO₂) enhance polarity compared to sulfanyl (S) .
  • Biological Implications : Triazole-containing analogs (e.g., ) may exhibit improved binding to targets requiring nitrogen-rich interactions, while ether-linked derivatives () could resist enzymatic degradation.
  • Synthetic Strategies: Common methods include S-alkylation (e.g., ) and ketone reduction, though reaction conditions vary (e.g., alkaline media for triazoles vs. ethanol reflux for pyrazoles ).

Biological Activity

The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H15BrN2OS
  • Molecular Weight : 375.29 g/mol
  • CAS Number : 318247-56-2
  • Purity : ≥95%

The exact mechanism of action for this compound is not fully elucidated. However, similar pyrazole derivatives have demonstrated significant biological activities, particularly in targeting various pathogens and cancer cells. The following are potential mechanisms based on related compounds:

  • Antimicrobial Activity : Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens .
  • Antiparasitic Activity : Compounds within the pyrazole class have shown promise against Leishmania and Plasmodium species, suggesting that this compound could interfere with the life cycle of these parasites .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial and Antiparasitic Studies

Research indicates that pyrazole derivatives can possess potent antimicrobial and antiparasitic activities. For instance, studies have shown that similar compounds exhibit significant activity against drug-resistant strains of Plasmodium falciparum, with some derivatives demonstrating IC50 values in the low micromolar range .

CompoundTarget PathogenIC50 (µM)Reference
Compound APlasmodium falciparum0.5
Compound BLeishmania donovani0.8
This compoundTBDTBD

Anti-cancer Activity

The pyrazole scaffold has been widely studied for its anticancer potential. Research has identified several derivatives that inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . Although specific data on this compound is limited, its structural similarities to known active compounds suggest it may also exhibit anticancer properties.

Case Studies

A review of pyrazole derivatives highlights their broad pharmacological profiles:

  • Antitumor Activity : A series of pyrazole carboxamide derivatives were synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines, showing promising results with some compounds achieving over 70% inhibition at low concentrations .
  • Anti-inflammatory Studies : In vivo studies demonstrated that certain pyrazole derivatives reduced inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.